

# Spectroscopic Profile of 1-Butyl-2-methylindole: A Technical Guide

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## Compound of Interest

Compound Name: 1-Butyl-2-methylindole

Cat. No.: B1274270

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Butyl-2-methylindole**, catering to researchers, scientists, and professionals in drug development. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers detailed experimental protocols, and visualizes analytical workflows.

While experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra for **1-Butyl-2-methylindole** are not readily available in public spectral databases, this guide presents predicted data based on the analysis of structurally related compounds, including indole, 1-methylindole, and 2-methylindole. The mass spectrometry data is based on available experimental results.

## Quantitative Spectroscopic Data

The following tables summarize the mass spectrometry data for **1-Butyl-2-methylindole** and the predicted NMR and IR data.

### Mass Spectrometry (MS)

The mass spectrum of **1-Butyl-2-methylindole** is characterized by its molecular ion peak and specific fragmentation patterns. The electron ionization (EI) method is commonly used for the analysis of such compounds.<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	187.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	187.1361 g/mol	<a href="#">[1]</a>
Ionization Type	Electron Ionization (EI)	<a href="#">[1]</a>
Key Fragments (m/z)	Predicted/Observed	
187	[M] <sup>+</sup> (Molecular Ion)	<a href="#">[1]</a>
144	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of propyl radical)	
130	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of butyl radical)	

## Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted <sup>1</sup>H NMR spectrum of **1-Butyl-2-methylindole** in a deuterated solvent like CDCl<sub>3</sub> would exhibit characteristic signals for the aromatic protons of the indole ring, the protons of the butyl group, and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (indole ring)	7.0 - 7.6	Multiplet	4H
H-3 (indole ring)	~6.2	Singlet	1H
N-CH <sub>2</sub> (butyl)	~4.0	Triplet	2H
CH <sub>2</sub> (butyl)	~1.7	Sextet	2H
CH <sub>2</sub> (butyl)	~1.4	Sextet	2H
CH <sub>3</sub> (butyl)	~0.9	Triplet	3H
C <sub>2</sub> -CH <sub>3</sub> (methyl)	~2.4	Singlet	3H

## Predicted <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted <sup>13</sup>C NMR spectrum of **1-Butyl-2-methylindole** would show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (if applicable)	N/A
C in aromatic rings	110 - 140
C <sub>2</sub> (indole ring)	~136
C <sub>3</sub> (indole ring)	~100
C <sub>3a</sub> (indole ring)	~128
C <sub>7a</sub> (indole ring)	~137
N-CH <sub>2</sub> (butyl)	~45
CH <sub>2</sub> (butyl)	~31
CH <sub>2</sub> (butyl)	~20
CH <sub>3</sub> (butyl)	~14
C <sub>2</sub> -CH <sub>3</sub> (methyl)	~12

## Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of **1-Butyl-2-methylindole** would display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Strong
C=C stretch (aromatic)	1450 - 1600	Medium-Strong
C-N stretch	1310 - 1360	Medium
C-H bend (out-of-plane, aromatic)	700 - 900	Strong

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of purified **1-Butyl-2-methylindole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be around 4-5 cm.
- Cap the NMR tube securely.

$^1\text{H}$  NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

$^{13}\text{C}$  NMR Spectroscopy:

- Instrument: 100 MHz (or higher, corresponding to the  $^1\text{H}$  frequency) NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Place a small drop of neat **1-Butyl-2-methylindole** directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

### Sample Preparation:

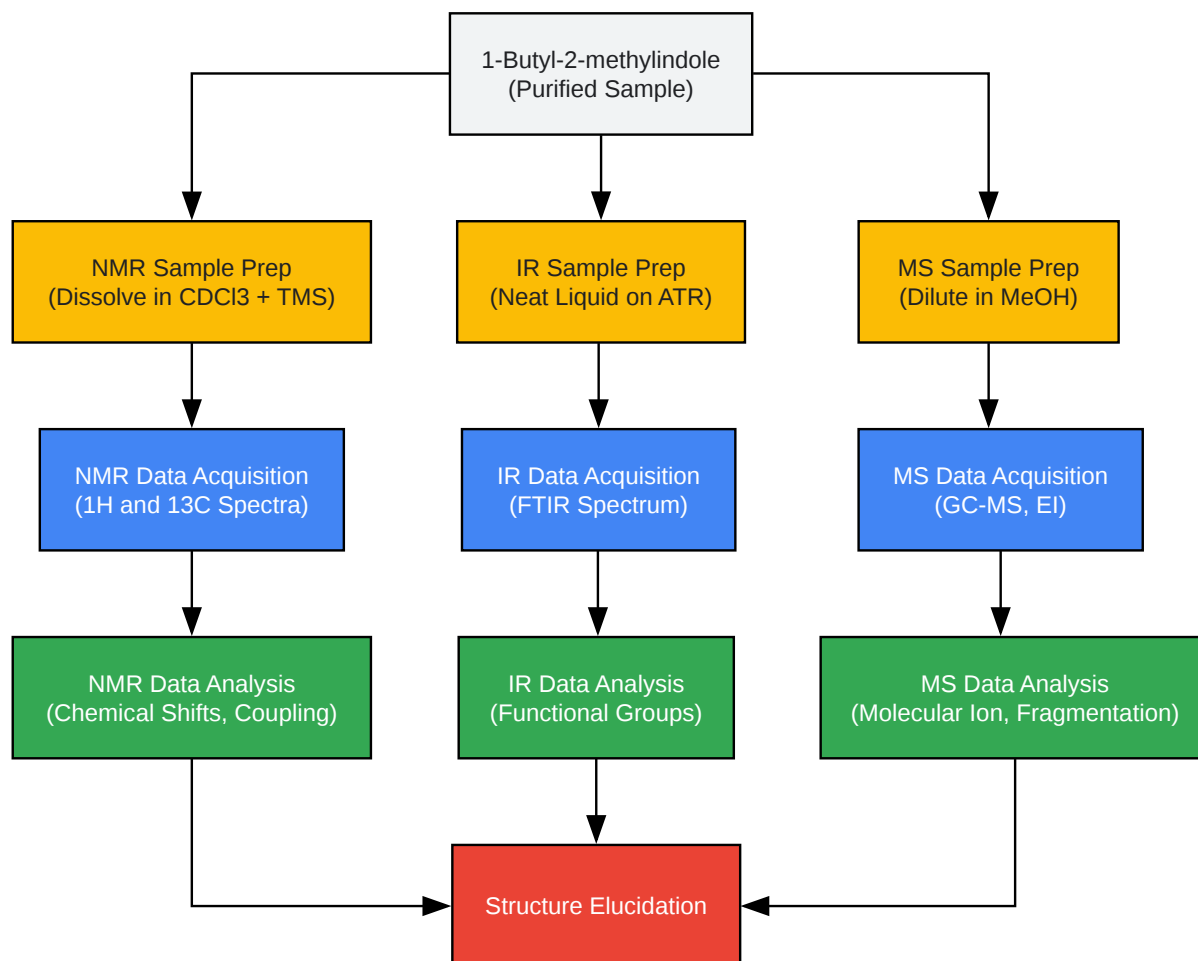
- Prepare a dilute solution of **1-Butyl-2-methylindole** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration of 1-10 µg/mL.

### Data Acquisition (GC-MS with Electron Ionization):

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Mass Range: m/z 40-500.

## Visualizations

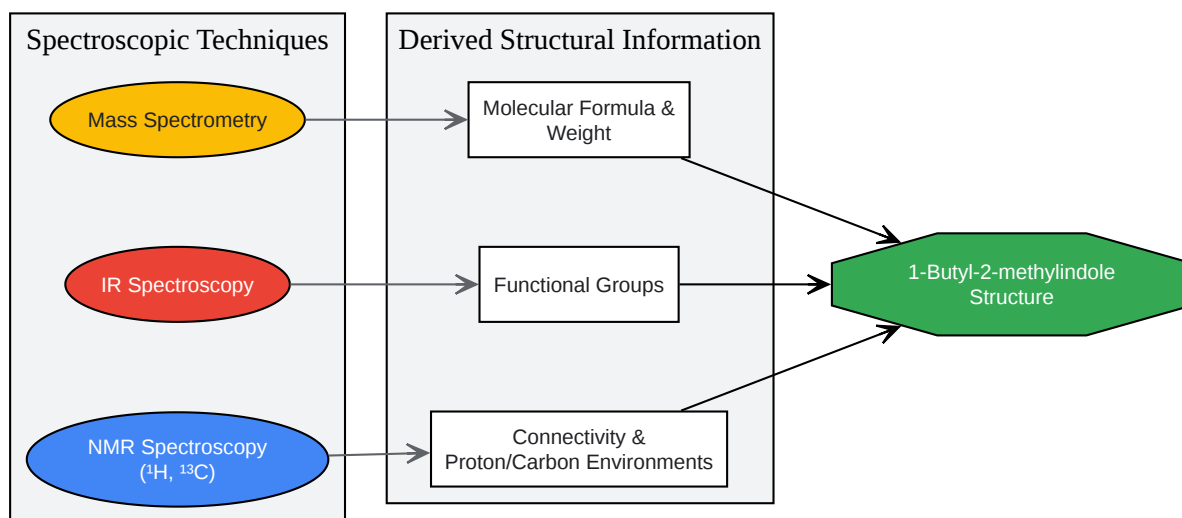
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of **1-Butyl-2-methylindole**.



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Caption: General workflow for the spectroscopic analysis of **1-Butyl-2-methylindole**.





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Caption: Logical relationships between spectroscopic data and structural elucidation.

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## References

- 1. spectrabase.com [spectrabase.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Butyl-2-methylindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1274270#spectroscopic-data-for-1-butyl-2-methylindole-nmr-ir-ms>]

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